Phenyl 4-aminobenzenesulfonate
Description
Phenyl 4-aminobenzenesulfonate (CAS: Not explicitly listed in evidence; structural formula: C₁₂H₁₁NO₃S) is a sulfonate ester derivative characterized by an amino (-NH₂) group at the para position of the benzenesulfonate moiety.
Properties
CAS No. |
40307-20-8 |
|---|---|
Molecular Formula |
C12H11NO3S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
phenyl 4-aminobenzenesulfonate |
InChI |
InChI=1S/C12H11NO3S/c13-10-6-8-12(9-7-10)17(14,15)16-11-4-2-1-3-5-11/h1-9H,13H2 |
InChI Key |
KIMBJCVMDVPXRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties and Biodegradation
- Biodegradation: Hydrogenophaga spp., particularly H. intermedia PBC, utilize phenyl 4-aminobenzenesulfonate as a carbon and nitrogen source. The degradation pathway involves deamination via a conserved sad operon, converting the compound to 4-sulfocatechol .
- Auxotrophy: Hydrogenophaga strains require p-aminobenzoic acid (pABA) and biotin supplementation for growth on this substrate, indicating incomplete biosynthetic pathways for these cofactors .
- Enzymatic Steps : The initial deamination step is hypothesized to involve a dioxygenase, though the exact enzyme remains unidentified .
Comparison with Structurally Similar Sulfonate Compounds
The physicochemical properties and biodegradability of this compound are influenced by its amino substituent. Below is a comparative analysis with analogous compounds:
Table 1: Structural and Functional Comparison of Sulfonate Esters
Key Findings:
Substituent Effects on Biodegradation: The amino group in this compound facilitates enzymatic recognition by Hydrogenophaga spp., enabling efficient deamination . Halogenated derivatives (e.g., bromine in phenyl 4-bromobenzenesulfonate) exhibit reduced biodegradability due to steric hindrance and electron-withdrawing effects, which impede dioxygenase activity .
Metabolic Versatility of Hydrogenophaga: The conserved sad operon in Hydrogenophaga strains suggests evolutionary adaptation to sulfonate metabolism, though substrate specificity is narrow. Natural homologs of 4-aminobenzenesulfonate are likely the primary targets . Strains lacking hydrogen oxidation genes challenge the genus' original taxonomic classification, highlighting metabolic diversity .
Analytical Methods for Sulfonates: Spectrophotometric techniques, such as azo-dye coupling with 2-aminobenzothiazole, enable sensitive detection of aromatic sulfonates (detection limit: 0.4–10 ppm) .
Q & A
Basic: What methodologies are recommended for synthesizing and crystallizing phenyl 4-aminobenzenesulfonate derivatives?
Methodological Answer:
The synthesis of diisopropylammonium 4-aminobenzenesulfonate, a derivative, involves a 1:1 molar ratio reaction between diisopropylamine and sulfanilic acid in aqueous solution. After stirring for one hour, the filtrate is slowly evaporated to yield plate-like crystals. Crystallization conditions (e.g., temperature, solvent evaporation rate) significantly impact crystal quality. Structural characterization requires X-ray diffraction (XRD) with a Mo Kα radiation source (λ = 0.71073 Å) and refinement using software like CrysAlis PRO and SHELXL97. Key parameters include unit cell dimensions (e.g., monoclinic P21/c space group, a = 8.1712 Å, b = 20.1515 Å) and hydrogen-bond geometry (N–H···O interactions) .
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